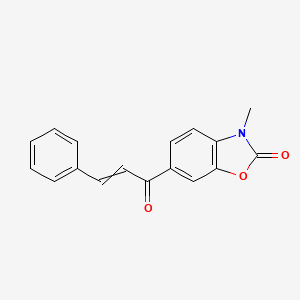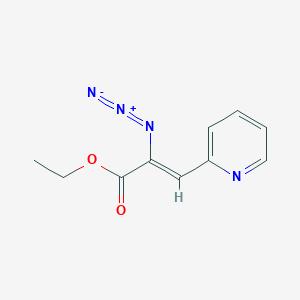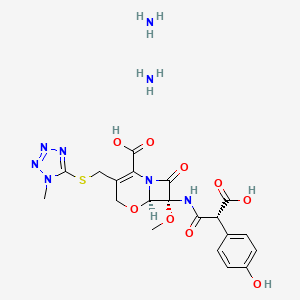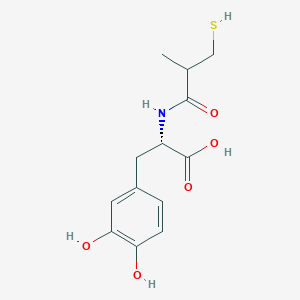
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine is a chemical compound known for its unique structure and potential applications in various fields. This compound is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine typically involves multiple steps, starting from L-tyrosine. The process includes the introduction of a hydroxyl group at the 3-position and the attachment of a 2-methyl-3-sulfanylpropanoyl group to the nitrogen atom. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions, such as temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The sulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects, such as antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups play a crucial role in these interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-L-tyrosine: Lacks the 2-methyl-3-sulfanylpropanoyl group.
N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine: Lacks the hydroxyl group at the 3-position.
Uniqueness
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine is unique due to the presence of both the hydroxyl group and the 2-methyl-3-sulfanylpropanoyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
79617-70-2 |
|---|---|
Formule moléculaire |
C13H17NO5S |
Poids moléculaire |
299.34 g/mol |
Nom IUPAC |
(2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methyl-3-sulfanylpropanoyl)amino]propanoic acid |
InChI |
InChI=1S/C13H17NO5S/c1-7(6-20)12(17)14-9(13(18)19)4-8-2-3-10(15)11(16)5-8/h2-3,5,7,9,15-16,20H,4,6H2,1H3,(H,14,17)(H,18,19)/t7?,9-/m0/s1 |
Clé InChI |
TUHGYAFFOPTRGU-NETXQHHPSA-N |
SMILES isomérique |
CC(CS)C(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O |
SMILES canonique |
CC(CS)C(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14430371.png)
![Ethanone, 1-[4-(tributylstannyl)phenyl]-](/img/structure/B14430374.png)

![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide](/img/structure/B14430384.png)



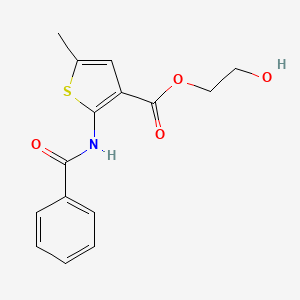
![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)
![3-[2-(Phenanthren-9-yl)ethenyl]thiophene](/img/structure/B14430407.png)
